molecular formula C29H31NO8 B1670280 Desacetylravidomycin CAS No. 88580-27-2

Desacetylravidomycin

Cat. No.: B1670280
CAS No.: 88580-27-2
M. Wt: 521.6 g/mol
InChI Key: ZHXCTIMNNKVMJM-JSPLCZCHSA-N
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Mechanism of Action

Target of Action

Desacetylravidomycin, also known as Deacetylravidomycin, is a microbial metabolite that has been found to have light-dependent antibiotic and anticancer activities . The primary target of this compound is DNA . It is also known to inhibit IL-4 signal transduction .

Mode of Action

This compound interacts with its targets in a light-dependent manner . It has been observed that the compound induces the enzyme beta-galactosidase, which is a specific indication of the ability of an agent to directly or indirectly damage DNA . This induction was observed only when this compound was irradiated with light in the presence of the indicator organism .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA damage and IL-4 signal transduction

Pharmacokinetics

Understanding the pharmacokinetics is crucial for determining the bioavailability of the compound .

Result of Action

The action of this compound results in DNA damage, which can lead to bacterial growth inhibition and cytotoxicity for certain cancer cell lines . The compound’s action is potentiated by light, suggesting that it is a potent photosensitizing, DNA-damaging agent .

Action Environment

The action of this compound is influenced by environmental factors, particularly light . Light in both the near UV and visible wavelength ranges activates the compound, with near UV and visible blue wavelengths being most effective . The amount of induction caused by this compound varies directly with the dosage of light provided .

Biochemical Analysis

Biochemical Properties

Desacetylravidomycin plays a crucial role in biochemical reactions, particularly as a topoisomerase II inhibitor. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound interferes with the DNA replication process, leading to the accumulation of DNA breaks and ultimately cell death. This compound also interacts with other biomolecules, such as proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in human colon carcinoma cell lines, particularly when activated by light. This light-dependent activity enhances its ability to damage DNA, leading to cell death. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis, a programmed cell death mechanism, in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with topoisomerase II, leading to the inhibition of this enzyme’s activity. This inhibition results in the accumulation of DNA breaks, which triggers cell death pathways. This compound also affects gene expression by inducing DNA damage, which activates various DNA repair mechanisms and stress response pathways. These molecular interactions contribute to its potent antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by light exposure, which enhances its cytotoxic effects. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. These temporal effects highlight the importance of light activation in maximizing the compound’s therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By targeting key enzymes involved in DNA replication and repair, this compound disrupts cellular homeostasis, leading to cell death .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is also affected by factors such as blood perfusion and tissue binding, which determine its bioavailability and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase II. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus. Its presence in the nucleus is essential for inducing DNA damage and triggering cell death pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylravidomycin is typically isolated from the culture broth of Streptomyces sp. WK-6326. The isolation process involves solvent extraction, followed by silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structure of deacetylravidomycin was elucidated using spectroscopic studies, including nuclear magnetic resonance (NMR) measurements .

Industrial Production Methods: The industrial production of deacetylravidomycin involves large-scale fermentation of Streptomyces sp. WK-6326. The fermentation broth is subjected to solvent extraction, and the compound is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Deacetylravidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of deacetylravidomycin, which may exhibit different biological activities .

Properties

IUPAC Name

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXCTIMNNKVMJM-JSPLCZCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008241
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88580-27-2
Record name Desacetylravidomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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